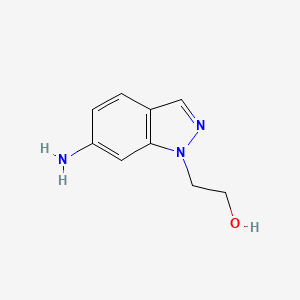

2-(6-Amino-1H-indazol-1-yl)ethanol

Vue d'ensemble

Description

2-(6-Amino-1H-indazol-1-yl)ethanol is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1H-indazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which is then cyclized to form the indazole ring. The amino group is introduced through a reduction reaction, and the ethanol group is added via an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The ethanol moiety in 2-(6-amino-1H-indazol-1-yl)ethanol facilitates alkylation and acylation under mild conditions. For example:

-

Ethyl chloroacetate acylation : Reaction with ethyl chloroacetate in ethanol/water (1:1) using citric acid as a catalyst yields ethyl 2-(6-amino-1H-indazol-1-yl)acetate (92% yield) .

-

N-Alkylation : The hydroxyl group can be substituted with alkyl halides (e.g., 1-bromo-2-chloroethane) in ethanol at room temperature, forming intermediates like 1-(2-chloroethyl)-6-nitro-1H-indazole .

Hydrazone Formation

The ethanol side chain reacts with aldehydes to form hydrazones. For instance:

-

Benzaldehyde condensation : Treatment with benzaldehyde in ethanol/acetic acid produces (E)-benzaldehyde [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazone (65–72% yields) .

-

Substituted benzaldehydes : Electron-withdrawing groups (e.g., nitro, chloro) on benzaldehyde enhance reaction efficiency. Yields range from 62% (3-nitrobenzaldehyde) to 72% (4-chlorobenzaldehyde) .

Table 1: Hydrazone Yields with Substituted Benzaldehydes

| Benzaldehyde Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Chlorobenzaldehyde | 65 | 4.5 |

| 3-Nitrobenzaldehyde | 62 | 4.5 |

| 4-Methoxybenzaldehyde | 68 | 4.5 |

Cycloaddition and Heterocycle Formation

The compound participates in cycloaddition reactions to form β-lactam derivatives:

-

2-Azetidinone synthesis : Reaction with substituted phenyl isocyanates in dichloromethane yields 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones (4a–j). Yields range from 61% to 72%, with IR confirming C=O stretches at 1656–1661 cm⁻¹ .

Key reaction steps :

-

Hydrazine hydrate treatment to form 1-(2-hydrazinoethyl)-6-nitro-1H-indazole .

-

Schiff base formation with aldehydes.

Nucleophilic Substitution

The hydroxyl group undergoes nucleophilic displacement in the presence of bases:

-

Ethanolamine substitution : In NaOH/ethanolamine, the hydroxyl group is replaced by amines, forming 2-indazole acetic acids (73% yield) .

-

Solvent effects : Higher yields are observed in polar aprotic solvents (e.g., DMF) compared to ethanol or water .

Reduction and Functional Group Interconversion

-

Nitro reduction : The 6-nitro group in precursor compounds is reduced to an amine using iron powder and CaCl₂ at 60–65°C, yielding this compound (86–92% yields) .

-

Deoxygenation : Ethanolamine mediates deoxygenation of nitro intermediates to indazoles under basic conditions .

Reaction Optimization Data

Table 2: Solvent and Catalyst Screening for Acylation

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Citric acid | Ethanol:H₂O (1:1) | 96 |

| Malic acid | Methanol | 10 |

| Mandelic acid | Ethanol | 25 |

Citric acid in ethanol/water (1:1) significantly outperforms other catalysts due to enhanced proton donation and solubility .

Spectroscopic Characterization

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 2-(6-Amino-1H-indazol-1-yl)ethanol is characterized by its indazole core, which is a bicyclic structure containing nitrogen atoms. The presence of the amino group and the ethanol moiety enhances its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research has shown that derivatives of indazole compounds exhibit cytotoxic effects against cancer cell lines. A study demonstrated that this compound derivatives could inhibit tumor growth in vitro, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Another area of investigation is the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's .

Biochemical Studies

The compound serves as a useful tool in biochemical assays due to its ability to modulate enzyme activity.

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been tested against kinases and proteases, showing promising results in inhibiting their activity .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science.

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance characteristics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and reactive oxygen species (ROS) production, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved often include signal transduction pathways such as the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indazole: The parent compound of 2-(6-Amino-1H-indazol-1-yl)ethanol.

Indole: Another heterocyclic compound with a similar structure but different properties.

Benzimidazole: A compound with a fused benzene and imidazole ring.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethanol group enhances its solubility, while the amino group contributes to its reactivity and potential biological activity .

Activité Biologique

2-(6-Amino-1H-indazol-1-yl)ethanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indazole ring with an amino group at the 6-position and a hydroxyl group from the ethanol moiety. This unique structure allows for diverse reactivity and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Serotonin Receptor Agonism : Preliminary studies suggest that this compound may act as a serotonin receptor agonist, potentially influencing neurotransmission and providing therapeutic effects for conditions like depression and anxiety.

- Anti-inflammatory Properties : Similar indazole derivatives have been reported to possess anti-inflammatory effects, which may also apply to this compound.

- Antitumor Activity : Investigations into related compounds have shown antitumor properties, suggesting that this compound could have similar effects.

The mechanism of action for this compound is believed to involve its interaction with various receptors and enzymes. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo dehydration or esterification. These interactions are crucial for modulating biological pathways involved in neurotransmission and possibly cancer progression.

Comparative Analysis

To further understand the biological activity of this compound, it is essential to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Nitroindazole | Nitro group at position 6 | Anti-inflammatory properties |

| 5-Aminoindazole | Amino group at position 5 | Antitumor activity |

| Indole-3-acetic acid | Indole structure with acetic acid | Plant growth regulator |

This table illustrates how the specific combination of functional groups in this compound may confer unique pharmacological properties not observed in other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antidepressant Effects : A study investigating serotonin receptor modulation indicated that indazole derivatives could enhance serotonin levels in the brain, potentially alleviating symptoms of depression.

- Cancer Research : In vitro studies have demonstrated that certain indazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a promising avenue for developing anticancer agents based on the indazole framework .

- Neuroprotective Properties : Research has indicated that some indazole derivatives may provide neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2-(6-aminoindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCWDEPZFRKGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470920 | |

| Record name | 2-(6-Amino-1H-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874668-59-4 | |

| Record name | 2-(6-Amino-1H-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.